molecular formula C7H16ClNO B599418 (2R)-2-(propan-2-yl)morpholine hydrochloride CAS No. 185544-82-5

(2R)-2-(propan-2-yl)morpholine hydrochloride

Cat. No.: B599418
CAS No.: 185544-82-5
M. Wt: 165.661
InChI Key: PEVRUEPOMQGBPN-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(propan-2-yl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with an isopropyl group at the 2-position and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(propan-2-yl)morpholine hydrochloride typically involves the reaction of morpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium carbonate as the base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(propan-2-yl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (2R)-2-(propan-2-yl)morpholine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-(propan-2-yl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(propan-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound without the isopropyl substitution.

    N-methylmorpholine: A derivative with a methyl group instead of an isopropyl group.

    N-ethylmorpholine: A derivative with an ethyl group.

Uniqueness

(2R)-2-(propan-2-yl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 2-position enhances its lipophilicity and may influence its binding affinity to molecular targets.

Properties

IUPAC Name

(2R)-2-propan-2-ylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-8-3-4-9-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRUEPOMQGBPN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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